molecular formula C14H23F3N2O2 B2676762 tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1250998-75-4

tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2676762
CAS No.: 1250998-75-4
M. Wt: 308.345
InChI Key: UXNQKSDMAUQSOE-UHFFFAOYSA-N
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Description

tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate: is a complex organic compound characterized by its spirocyclic structure, which includes a diazaspirodecane core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic diazaspirodecane core. This can be achieved through cyclization reactions involving appropriate diamine and ketone precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazaspirodecane core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl group or the ester functionality, potentially converting them to corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s ability to interact with multiple targets, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of the trifluoromethyl group. This group significantly alters the compound’s chemical and physical properties, such as its lipophilicity, metabolic stability, and ability to participate in specific chemical reactions. These characteristics make it particularly valuable in drug design and materials science.

Properties

IUPAC Name

tert-butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F3N2O2/c1-12(2,3)21-11(20)19-8-5-13(6-9-19)4-7-18-10(13)14(15,16)17/h10,18H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQKSDMAUQSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2C(F)(F)F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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